[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](4-methylphenyl)methanone
Description
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is a synthetic indole-derived compound featuring a pyridazine ring substituted with a chlorine atom at the 6-position and a 4-methylphenyl methanone group. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
[3-(6-chloropyridazin-3-yl)indol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c1-13-6-8-14(9-7-13)20(25)24-12-16(15-4-2-3-5-18(15)24)17-10-11-19(21)23-22-17/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFFKACINLGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Chlorination: The pyridazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The chlorinated pyridazine and the indole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Attachment of the 4-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, leading to disruption of DNA replication and transcription processes.
Comparison with Similar Compounds
Key Observations :
- The target’s 6-chloro-pyridazinyl group contrasts with AM-2233’s iodophenyl and AM-2232’s naphthoyl , impacting electronic properties and steric bulk.
- The 4-methylphenyl methanone in the target compound is less polar than the 4-hydroxyphenyl group in the analog, favoring membrane permeability over solubility .
Physicochemical Properties
Predicted properties based on structural analogs:
| Compound Name | Log P (Predicted) | Solubility (log S) | Hydrogen-Bond Acceptors/Donors |
|---|---|---|---|
| Target Compound | ~3.5–4.2 | ~-5.0 (Moderate) | 4 acceptors, 0 donors |
| AM-2233 | ~5.1–5.8 | ~-6.5 (Low) | 3 acceptors, 0 donors |
| AM-2232 | ~4.8–5.3 | ~-5.8 (Moderate) | 3 acceptors, 0 donors |
| 4-amino-3-indolylmethanone | ~2.5–3.0 | ~-4.2 (High) | 5 acceptors, 3 donors |
Analysis :
- The target’s chlorine atom slightly increases Log P compared to the hydroxyl-containing analog in but remains lower than AM-2233’s iodo-substituted derivative.
- The absence of strong H-bond donors (e.g., -OH, -NH2) in the target suggests moderate solubility, aligning with AM-2232’s nitrile-bearing structure .
Key Research Findings
Hydrogen-Bonding Patterns : The target’s pyridazinyl nitrogen atoms can act as H-bond acceptors, similar to the hydroxyl group in ’s compound, but with reduced polarity .
Synthetic Accessibility : The target’s synthesis likely parallels ’s protocol (e.g., Ullmann coupling or Buchwald-Hartwig amination for pyridazinyl attachment) .
Drug-Likeness : Compliance with Lipinski’s Rule of Five is expected (molecular weight <500, Log P <5), as seen in ’s derivatives .
Biological Activity
The compound 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone, referred to as CMP , has garnered attention in recent research due to its potential biological activities, particularly in the realms of anticancer and kinase inhibition. This article delves into the biological activity of CMP, detailing its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
CMP is characterized by its unique structural components, which include:
- An indole core
- A pyridazine moiety
- A substituted phenyl group
These features contribute to its biological activity, particularly its interaction with specific enzymes and cellular pathways.
Research indicates that CMP exhibits significant inhibitory activity against various kinases, particularly the c-Met kinase, which is implicated in cancer progression. The compound's mechanism of action can be summarized as follows:
- Kinase Inhibition : CMP has been shown to inhibit c-Met kinase with an IC50 value comparable to established inhibitors. This inhibition is crucial as c-Met plays a role in tumor growth and metastasis.
- Cytotoxicity : CMP demonstrates cytotoxic effects on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines are reported as follows:
- A549: 1.06 ± 0.16 µM
- MCF-7: 1.23 ± 0.18 µM
- HeLa: 2.73 ± 0.33 µM
Cytotoxicity Evaluation
In vitro studies have evaluated the cytotoxic effects of CMP using the MTT assay. The results indicate that CMP exhibits moderate to high cytotoxicity against the tested cancer cell lines.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity |
Case Studies and Research Findings
Several studies have explored the biological activity of CMP and similar compounds:
- Study on c-Met Inhibition : A study demonstrated that CMP and related compounds exhibited potent inhibition of c-Met kinase, with some derivatives showing IC50 values as low as 0.09 µM, indicating their potential as therapeutic agents in cancer treatment .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the indole and pyridazine rings significantly influence the compound's potency against cancer cells . For instance, halogen substitutions were found to enhance cytotoxicity.
- Apoptosis Induction : Further studies indicated that CMP could induce late apoptosis in A549 cells, suggesting its potential role in promoting programmed cell death in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
